

# Toxicological Profile of Imazaquin on Non-Target Organisms: A Technical Guide

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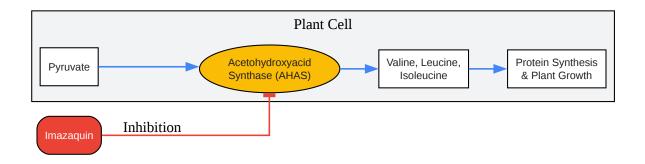
#### Introduction

Imazaquin is a selective, pre- and post-emergence herbicide belonging to the imidazolinone chemical class.[1] It is widely used to control a variety of broadleaf weeds and some grasses in crops such as soybeans, as well as on turf and ornamentals.[1][2] The herbicidal activity of imazaquin stems from its ability to inhibit the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[3][4] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Because the AHAS enzyme pathway is absent in animals, imazaquin exhibits a high degree of selectivity and generally low toxicity to non-target animal species. This technical guide provides an in-depth overview of the toxicological effects of imazaquin on various non-target organisms, supported by quantitative data, experimental methodologies, and pathway visualizations.

#### **Mechanism of Action**

**Imazaquin**'s primary mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme. This enzyme catalyzes the initial step in the synthesis of the essential branched-chain amino acids. By blocking this enzyme, **imazaquin** halts protein synthesis and cell growth in susceptible plants, leading to their death. Tolerant plants, such as soybeans, are able to rapidly metabolize the compound. The high specificity of this mechanism of action is the primary reason for its low direct toxicity to animals.





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Caption: Mechanism of action of imazaquin via inhibition of the AHAS enzyme.

## **Toxicological Profile on Non-Target Organisms**

The toxicity of **imazaquin** to non-target organisms is generally low. The following sections summarize the available quantitative data for various classes of organisms.

#### **Mammals**

**Imazaquin** exhibits low acute toxicity via oral, dermal, and inhalation routes in mammals. It is not a skin sensitizer and is classified as non-irritating to mildly irritating to the skin and eyes. Chronic studies at high doses have shown some effects, with the dog being the most sensitive species tested. Observed effects in chronic dog studies included decreased body weight, slight anemia, and skeletal myopathy. However, studies have shown no evidence of carcinogenicity or mutagenicity.

Table 1: Mammalian Toxicity of Imazaquin



Species	Type of Study	Endpoint	Value	Reference
Rat	Acute Oral	LD50	>5,000 mg/kg	
Mouse (female)	Acute Oral	LD50	2,363 mg/kg	
Rabbit	Acute Dermal	LD50	>2,000 mg/kg	
Rat	Acute Inhalation	LC50	>5.7 mg/L	
Rat	90-day Feeding	NOEL	10,000 ppm (~800 mg/kg/day)	
Dog	Chronic Oral (1- year)	NOAEL	25 mg/kg/day	_
Dog	Chronic Oral (1- year)	LOAEL	125 mg/kg/day	
Rabbit	Developmental Toxicity	Teratogenic NOEL	500 mg/kg/day	_
Rat	3-Generation Reproduction	NOEL	No treatment- related effects	

## **Birds**

Imazaquin is considered practically non-toxic to birds.

Table 2: Avian Toxicity of Imazaquin

Species	Type of Study	Endpoint	Value	Reference
Mallard Duck	Acute Oral	LD50	>2,150 mg/kg	_
Bobwhite Quail	Acute Oral	LD50	>2,150 mg/kg	_
Mallard Duck	5-day Dietary	LC50	>5,000 ppm	_
Bobwhite Quail	5-day Dietary	LC50	>5,000 ppm	_



### **Aquatic Organisms**

**Imazaquin** is categorized as practically non-toxic to fish and aquatic invertebrates.

Table 3: Aquatic Toxicity of Imazaquin

Species	Type of Study	Endpoint	Value	Reference
Fish				
Rainbow Trout	96-hour Acute	LC50	>280 ppm	
Bluegill Sunfish	96-hour Acute	LC50	>420 ppm	
Channel Catfish	96-hour Acute	LC50	>320 ppm	
Aquatic Invertebrates				
Daphnia magna	48-hour Acute	LC50	>280 ppm	

### **Other Non-Target Organisms**

- Honeybees: Imazaquin is non-toxic to honeybees, with a reported acute contact toxicity of >100 μ g/bee.
- Soil Organisms: The primary route of dissipation for imazaquin in the soil is microbial breakdown. The soil half-life is reported to be approximately 60 days, categorizing it as moderately persistent. One study in a soybean field reported a half-life of about 10 days.

## **Experimental Protocols**

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for toxicological testing.

## **Protocol: Acute Oral Toxicity (Mammal) - OECD 423**

This protocol provides a method for determining the acute oral toxicity of a substance.



- Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are caged individually and acclimated for at least 5 days.
- Dosage: A stepwise procedure is used with a starting dose based on a preliminary sighting study. Doses are typically administered using a gavage needle.
- Procedure:
  - Animals are fasted prior to dosing.
  - A single dose of the test substance is administered.
  - Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, etc.), and body weight changes.
  - Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.
- Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically
  estimated dose that is expected to be lethal to 50% of the tested animals. The protocol also
  allows for classification into GHS toxicity categories.

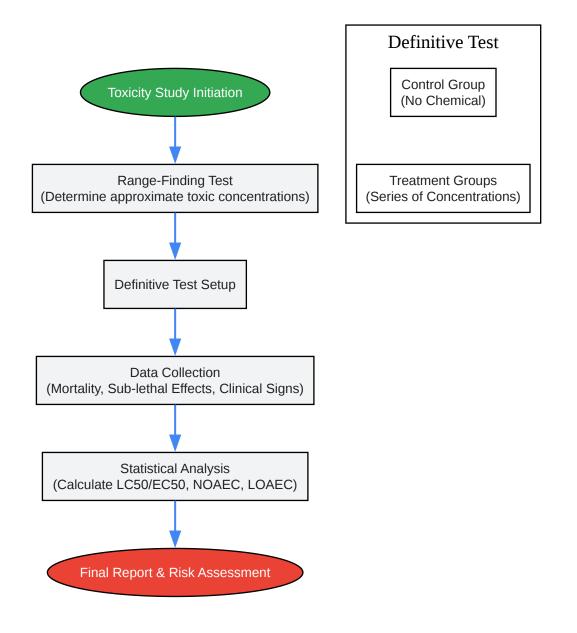
# Protocol: Aquatic Invertebrate Acute Immobilisation Test (Daphnia magna) - OECD 202

This protocol assesses the acute toxicity of substances to planktonic crustaceans like Daphnia magna.

- Test Organism: Young daphnids (Daphnia magna), aged less than 24 hours at the start of the test.
- Test Conditions: The test is conducted in a defined culture medium at a constant temperature (e.g., 20°C) with a specified light-dark cycle.
- Procedure:



- Daphnids are exposed to a range of concentrations of the test substance, typically for 48 hours.
- A control group (no test substance) is run in parallel.
- Observations are made at 24 and 48 hours.
- Endpoint: The primary endpoint is the EC50, which is the median effective concentration that causes immobilisation (inability to swim) in 50% of the daphnids within the 48-hour exposure period.



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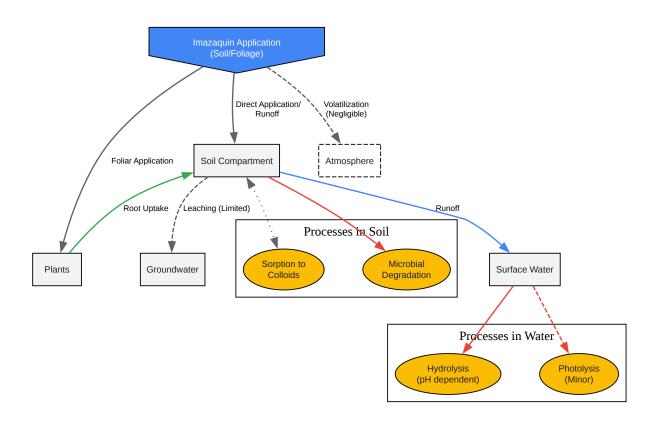
Caption: A generalized workflow for an ecotoxicology study.

## **Environmental Fate and Transport**

The environmental behavior of **imazaquin** is influenced by several factors.

- Soil: **Imazaquin**'s movement in soil is limited. It adsorbs to soil particles, with adsorption being greater at lower pH levels. The primary degradation pathway is microbial action.
- Water: It is stable to hydrolysis at acidic and neutral pH (pH 3 and 5) but has a hydrolytic half-life of 5.5 months at pH 9.
- Photodecomposition: Loss from photodecomposition is considered a minor degradation pathway.
- Volatility: The compound is nonvolatile, so loss to the atmosphere is negligible.





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Caption: Environmental fate and transport pathways for **imazaquin**.

#### Conclusion

The toxicological profile of **imazaquin** on non-target organisms is characterized by low acute toxicity across mammals, birds, fish, and invertebrates. This low toxicity is directly related to its specific mechanism of action, which targets an enzyme pathway unique to plants and microorganisms. While chronic exposure to high doses can elicit adverse effects in sensitive mammalian species, the risk to non-target organisms under normal field use conditions is considered minimal. Its environmental fate is driven primarily by microbial degradation in the



soil, with limited potential for leaching into groundwater. This comprehensive profile supports the classification of **imazaquin** as a selective herbicide with a favorable safety margin for most non-target species.

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#### References

- 1. EXTOXNET PIP IMAZAQUIN [extoxnet.orst.edu]
- 2. Imazaquin Wikipedia [en.wikipedia.org]
- 3. Imazaquin (Ref: BAS 725H) [sitem.herts.ac.uk]
- 4. Imazaquin | C17H17N3O3 | CID 54739 PubChem [pubchem.ncbi.nlm.nih.gov]
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